1-propyl-1H-imidazo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-propylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3/c1-2-6-12-7-11-9-8(12)4-3-5-10-9/h3-5,7H,2,6H2,1H3 |
InChI Key |
RKHFEMRZAMDVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propyl 1h Imidazo 4,5 B Pyridine and Analogues
Strategies for Imidazo[4,5-b]pyridine Ring System Construction
The formation of the fused imidazole (B134444) and pyridine (B92270) rings can be accomplished through several synthetic routes, each with its own advantages and substrate scope.
Cyclocondensation Reactions from 2,3-Diaminopyridines with Aldehydes and Carboxylic Acid Derivatives
A common and direct method for constructing the imidazo[4,5-b]pyridine scaffold is the cyclocondensation of 2,3-diaminopyridines with various carbonyl compounds. nih.gov This approach typically involves the reaction of a 2,3-diaminopyridine (B105623) with an aldehyde or a carboxylic acid derivative.
The reaction with aldehydes can be carried out under thermal conditions in water without the need for an oxidizing agent, proceeding through an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields. mdpi.com For instance, the reaction of 2,3-diaminopyridine with substituted benzaldehydes in the presence of an oxidant like p-benzoquinone can produce 2-phenyl-substituted imidazo[4,5-b]pyridines. nih.gov In some cases, the reaction can be regioselective, as demonstrated by the condensation of 2,3-diamino-5-bromopyridine (B182523) with substituted benzaldehydes under mild acidic conditions, which can lead to the formation of 2-amino-5-bromo-3-(benzylimino)pyridines. arkat-usa.org
Alternatively, carboxylic acids or their derivatives can be used. For example, heating 2,3-diaminopyridine with formic acid leads to the formation of the parent imidazo[4,5-b]pyridine. mdpi.com The use of polyphosphoric acid (PPA) as a dehydrating agent at elevated temperatures is a simple and effective method for this transformation, especially when assisted by microwave irradiation. mdpi.com
| 2,3-Diaminopyridine Derivative | Carbonyl Compound | Reaction Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine | Substituted aryl aldehydes | Water, thermal | 2-Substituted-1H-imidazo[4,5-b]pyridine | 83-87% | mdpi.com |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone | 5-Bromo-2-phenylimidazo[4,5-b]pyridine | 46% | nih.gov |
| 2,3-Diaminopyridine | Formic acid | Reflux | Imidazo[4,5-b]pyridine | - | mdpi.com |
Tandem Reaction Sequences from 2-Chloro-3-nitropyridine (B167233)
A highly efficient and environmentally friendly one-pot synthesis of functionalized imidazo[4,5-b]pyridines starts from 2-chloro-3-nitropyridine. nih.govacs.org This tandem process involves three key steps:
SNAr Reaction: Aromatic nucleophilic substitution of 2-chloro-3-nitropyridine with a primary amine in a water-isopropanol (H₂O-IPA) mixture at 80°C. nih.govacs.org
Nitro Group Reduction: In situ reduction of the nitro group of the resulting N-substituted-3-nitropyridin-2-amine using a reducing agent like zinc dust and concentrated hydrochloric acid. nih.govacs.org
Heteroannulation: Subsequent cyclization of the in situ formed N-substituted pyridine-2,3-diamine with an aldehyde. nih.govacs.org
This method allows for the rapid construction of the imidazo[4,5-b]pyridine skeleton with diversity at both the N-3 and C-2 positions, often requiring only a single chromatographic purification step. nih.gov
| Amine | Aldehyde | Product | Yield | Reference |
| Propylamine | 2-Bromobenzaldehyde | 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | - | acs.org |
| 3-Methoxypropylamine | Benzaldehyde | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | - | nih.gov |
| 2-(Cyclohex-1-en-1-yl)ethylamine | Furfural | 3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine | - | nih.gov |
Palladium-Catalyzed Amidation Approaches
Palladium-catalyzed amidation reactions provide a facile and regioselective route to N1-substituted imidazo[4,5-b]pyridines, which can be challenging to obtain through other methods. organic-chemistry.orgacs.org This approach involves the coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by in situ cyclization and dehydration. organic-chemistry.org
The reaction is typically carried out in the presence of a palladium catalyst, such as a tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, a suitable ligand like Me₄tBu-XPhos, and a base in a solvent like tert-butanol. mdpi.comorganic-chemistry.org This method offers a modular approach to synthesize a variety of N1- and C2-substituted imidazo[4,5-b]pyridines in good to excellent yields. mdpi.com The reaction is selective for the N1 position, providing a complementary strategy to methods that favor N3 substitution. acs.org
Synthesis via Malononitrile (B47326) Derivatives
An alternative strategy for constructing the pyridine ring of the imidazo[4,5-b]pyridine system involves the use of malononitrile derivatives. acs.orgacs.org In this approach, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles react with malononitrile under mild conditions. acs.orgacs.org
The course of the reaction depends on the presence or absence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). In the absence of DBU, the reaction leads to 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. acs.orgacs.org When DBU is present, the products are 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.orgacs.org Both pathways proceed through the initial nucleophilic attack of the malononitrile anion on the cyanoformimidoyl carbon of the imidazole starting material. acs.orgacs.org
Regioselective N-Alkylation Strategies for 1-Propyl-1H-imidazo[4,5-b]pyridine Formation
Once the imidazo[4,5-b]pyridine core is synthesized, the introduction of a propyl group at a specific nitrogen atom is a crucial step in forming this compound. The regioselectivity of this N-alkylation can be influenced by the reaction conditions and the substituents on the heterocyclic ring. researchgate.netresearchgate.net Alkylation of the unsubstituted imidazo[4,5-b]pyridine can be unselective, leading to a mixture of N1, N3, and N4-alkylated products. acs.org
One approach to achieve regioselective N1-alkylation involves the reductive amination of aldehydes with 2-formamido-3-aminopyridine using borane-pyridine in acetic acid. researchgate.net This method provides a direct route to N1-substituted imidazo[4,5-b]pyridines. researchgate.net
Phase Transfer Catalysis (PTC) Conditions for N-Alkylation
Phase transfer catalysis (PTC) has been effectively employed for the N-alkylation of imidazo[4,5-b]pyridine derivatives. researchgate.netresearchgate.netmdpi.com This method typically involves the use of a solid base, such as potassium carbonate, and a phase transfer catalyst, like tetra-n-butylammonium bromide, in a suitable solvent. uctm.edu
The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkylating agents under PTC conditions has been shown to yield a mixture of N3 and N4 regioisomers. researchgate.netmdpi.com The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with allyl bromide under these conditions, for example, leads to the formation of 3-allyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. uctm.edu This highlights the utility of PTC in facilitating the alkylation of the imidazo[4,5-b]pyridine ring system, although achieving exclusive N1-propylation may require specific strategies or separation of isomers.
Control of Regioisomer Formation (N1, N3, N4 positions)
A primary challenge in the synthesis of compounds like this compound is controlling the regioselectivity of N-alkylation. The imidazo[4,5-b]pyridine core possesses three potentially reactive nitrogen atoms: N1 and N3 within the imidazole ring, and N4 in the pyridine ring. Alkylation of the unsubstituted or 3H-tautomer can lead to a mixture of N1, N3, and N4-alkylated products, making the isolation of a specific regioisomer like the N1-propyl derivative a significant synthetic hurdle. nih.govmdpi.com
Research indicates that the alkylation of the imidazo[4,5-b]pyridine scaffold is often not selective and can result in different monoalkylated and even polyalkylated products. mdpi.com For instance, alkylation reactions using agents like 4-chlorobenzyl or butyl bromide under basic conditions (K2CO3 in DMF) have been reported to predominantly yield mixtures of N3 and N4 regioisomers. nih.gov
The use of phase transfer catalysis (PTC) has been explored to direct the regiochemical outcome. mdpi.comuctm.edu While PTC conditions using tetra-n-butylammonium bromide (TBAB) as a catalyst have been shown to be effective for alkylation, they often favor substitution at the N3 position. uctm.edu However, the choice of the alkylating agent itself can significantly influence the product distribution. In one study, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl bromoacetate (B1195939) under PTC conditions uniquely yielded a mixture of all three N1, N3, and N4 regioisomers, which could then be separated. mdpi.comresearchgate.net This finding is crucial as it demonstrates that N1 substitution is achievable, although it may require careful optimization and chromatographic separation to isolate the desired 1-propyl isomer from its N3 and N4 counterparts when using a propyl halide.
Given the difficulty in predicting and controlling the site of alkylation, definitive structural assignment of the resulting isomers is paramount. Advanced NMR techniques, particularly two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential tools to unambiguously determine the position of the alkyl group by observing correlations between the protons of the alkyl chain and the protons on the heterocyclic core. nih.govresearchgate.net
Table 1: Regioselectivity in N-Alkylation of Imidazo[4,5-b]pyridine Derivatives
| Precursor | Alkylating Agent | Reaction Conditions | Products (Regioisomers) | Source(s) |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | 4-chlorobenzyl bromide, butyl bromide | K₂CO₃, DMF | Predominantly N3 and N4 isomers | nih.gov |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride, 4-methylbenzyl bromide | PTC (solid-liquid), K₂CO₃, TBAB | N3 and N4 isomers | mdpi.com |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | PTC (solid-liquid), K₂CO₃, TBAB | N1, N3, and N4 isomers | mdpi.comresearchgate.net |
| Imidazo[4,5-b]pyridine derivatives | Allyl bromide, Propargyl bromide | PTC, K₂CO₃, TBAB, DMF | N3 isomers | uctm.edu |
| Imidazo[4,5-b]pyridine derivatives | Methyl iodide | DMF | Mixture of N-methyl isomers | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of heterocyclic compounds is an area of growing importance, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. benthamscience.com While specific studies on the green synthesis of this compound are not prevalent, principles applied to the synthesis of the core scaffold are directly relevant.
Key green approaches include:
Microwave-Enhanced Synthesis: The use of microwave irradiation has been shown to accelerate palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira) used for derivatizing the imidazo[4,5-b]pyridine core. mdpi.comnih.gov This technology often leads to significantly shorter reaction times, reduced energy consumption, and improved product yields compared to conventional heating methods.
One-Pot Procedures: Syntheses that combine multiple steps into a single operation, known as one-pot reactions, are inherently greener as they reduce the need for intermediate isolation, purification, and the associated solvent usage. The reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous paste is an example of a one-step method to form the imidazo[4,5-b]pyridine ring system. mdpi.com
Use of Greener Solvents and Catalysts: Efforts are made to replace hazardous solvents and reagents with more benign alternatives. Syntheses of the core structure have been reported using ethanol (B145695) or formic acid as the reaction medium. nih.gov Furthermore, the use of efficient and recyclable catalysts like ytterbium triflate for condensation reactions represents a greener alternative to stoichiometric, corrosive acid catalysts. mdpi.comnih.gov
Table 2: Application of Green Chemistry Principles in Imidazo[4,5-b]pyridine Synthesis
| Green Chemistry Principle | Application Example | Benefit | Source(s) |
|---|---|---|---|
| Energy Efficiency | Microwave-enhanced Suzuki and Sonogashira cross-coupling reactions. | Reduced reaction times, lower energy consumption. | mdpi.comnih.gov |
| Atom Economy/Process Simplification | One-pot reductive cyclization of 2-nitro-3-aminopyridine with aldehydes. | Fewer workup and purification steps, reduced solvent waste. | mdpi.com |
| Safer Solvents/Reagents | Use of ethanol or aqueous Na₂S₂O₄ as reaction media. | Reduced toxicity and environmental impact. | mdpi.comnih.gov |
| Catalysis | Ytterbium triflate catalyzed condensation to form the imidazole ring. | High efficiency, potential for catalyst recycling, avoids corrosive acids. | mdpi.comnih.gov |
Catalytic Systems in Imidazo[4,5-b]pyridine Synthesis
Catalysis is fundamental to the modern synthesis of imidazo[4,5-b]pyridine derivatives, enabling efficient and selective transformations that would be difficult to achieve otherwise. A variety of catalytic systems are employed, both for the initial construction of the heterocyclic core and for its subsequent functionalization.
Palladium-Based Catalysts: Palladium catalysis is a cornerstone for the derivatization of the imidazo[4,5-b]pyridine skeleton. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at various positions of the ring. For instance, the (A-taphos)₂PdCl₂ catalyst has been effectively used for the rapid derivatization of the imidazo[4,5-b]pyridine core with a broad range of boronic acids. mdpi.comnih.gov
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, palladium catalysts like PdCl₂(PCy₃)₂ have been employed in copper-free Sonogashira reactions, particularly under microwave conditions. mdpi.com
Amidation: Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a facile route to imidazo[4,5-b]pyridines with substitution at the N1 and C2 positions. nih.gov
Lewis Acid Catalysts: Lewis acids are often used to catalyze the initial cyclization step. Ytterbium triflate (Yb(OTf)₃) has been reported as an efficient catalyst for the condensation of 3,4-diaminopyridine (B372788) with triethyl orthoformate, demonstrating high compatibility with various functional groups and providing the desired products in good to excellent yields. mdpi.comnih.gov
Phase Transfer Catalysts (PTC): As discussed in section 2.2.2, PTC is crucial for the N-alkylation step required to introduce the propyl group. Quaternary ammonium (B1175870) salts, such as tetra-n-butylammonium bromide (TBAB), are commonly used to facilitate the transfer of the alkylating agent between an organic phase and an aqueous or solid base (like K₂CO₃), enabling the reaction to proceed under mild conditions. uctm.edu
Table 3: Catalytic Systems in the Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Catalyst System | Reaction Type | Purpose | Source(s) |
|---|---|---|---|
| (A-taphos)₂PdCl₂ | Suzuki-Miyaura Cross-Coupling | C-C bond formation (arylation) on the pyridine or imidazole ring. | mdpi.comnih.gov |
| PdCl₂(PCy₃)₂ | Sonogashira Cross-Coupling | C-C bond formation (alkynylation). | mdpi.com |
| Palladium complexes | Amide Coupling | Cyclization to form the imidazole ring with N1 and C2 substitution. | nih.gov |
| Ytterbium triflate (Yb(OTf)₃) | Condensation/Cyclization | Formation of the core imidazo[4,5-b]pyridine structure. | mdpi.comnih.gov |
| Tetra-n-butylammonium bromide (TBAB) | Phase Transfer Catalysis | N-alkylation of the imidazole ring. | uctm.edu |
Mechanistic Investigations into the Formation of Imidazo 4,5 B Pyridine Derivatives
Plausible Mechanistic Pathways of Heteroannulation Reactions
The construction of the imidazo[4,5-b]pyridine ring system is most commonly achieved through heteroannulation reactions. A primary and widely studied pathway involves the condensation of a substituted pyridine-2,3-diamine with an aldehyde, followed by cyclization and aromatization to yield the fused bicyclic system. acs.orgmdpi.com
One efficient, one-pot tandem process begins with 2-chloro-3-nitropyridine (B167233). This process involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction, nitro group reduction, and finally, a condensation-cyclization reaction. acs.org The initial SNAr reaction with an amine introduces a substituent at the 2-position of the pyridine (B92270) ring. This is followed by the reduction of the nitro group at the 3-position to an amine, generating a pyridine-2,3-diamine intermediate in situ. This diamine then reacts with an aldehyde.
A plausible mechanistic pathway for this heteroannulation involves two main routes, with studies suggesting a preference for one over the other. acs.org
Route A: The reaction initiates with the formation of an imine intermediate through the condensation of the aldehyde with one of the amino groups of the pyridine-2,3-diamine. This is followed by an intramolecular cyclization (nucleophilic attack of the second amino group onto the imine carbon) and subsequent aromatization via oxidation or elimination to form the stable imidazo[4,5-b]pyridine ring. acs.org
Route B: This alternative pathway would involve the initial formation of a different intermediate structure before cyclization. However, spectroscopic evidence has lent stronger support to Route A. acs.org
Other synthetic strategies include the condensation of pyridine-2,3-diamines with carboxylic acids or their equivalents, such as orthoesters or nitriles, often under microwave-assisted or catalytic conditions. mdpi.com Palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides also provides a facile route, leading to in situ cyclization and dehydration to form the desired products. organic-chemistry.org
| Starting Materials | Key Reagents/Conditions | Reaction Type | Reference |
|---|---|---|---|
| Pyridine-2,3-diamines + Aldehydes | H₂O-IPA, 85 °C | Condensation/Heterocyclization | acs.org |
| 2-Chloro-3-nitropyridine + Amines + Aldehydes | 1. SNAr; 2. Zn/HCl (Reduction); 3. Condensation | One-Pot Tandem Reaction | acs.org |
| 2-Chloro-3-amino-pyridines + Primary Amides | Pd catalyst, Me₄tBu-XPhos ligand, t-butanol | Palladium-Catalyzed Amidation/Cyclization | organic-chemistry.org |
| 5-bromo-2,3-diaminopyridine + Benzaldehyde | Ethanol (B145695), I₂, Reflux | Oxidative Condensation | mdpi.com |
| Pyridine-2,3-diamine + Triethyl orthoformate | Reflux, then HCl | Condensation with Orthoester | mdpi.com |
Role of Transient Intermediates (e.g., Imine and Immonium Species)
The formation of the imidazo[4,5-b]pyridine ring proceeds through key transient intermediates that dictate the reaction pathway. The most critical of these is the imine species. In reactions involving pyridine-2,3-diamines and aldehydes, the initial and rate-determining step is often the formation of an imine (or Schiff base) between one of the amino groups of the diamine and the aldehyde's carbonyl group. acs.org
Time-dependent ¹H NMR studies have provided direct evidence for this mechanism. For instance, in the reaction between a pyridine-2,3-diamine and an aldehyde, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to an imine intermediate can be observed before the final aromatic signals of the imidazo[4,5-b]pyridine product emerge. acs.org The subsequent step is an intramolecular nucleophilic attack from the adjacent amino group onto the electrophilic carbon of the imine C=N bond. This cyclization forms a non-aromatic dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate then undergoes aromatization, typically through oxidation (often by air or an added oxidizing agent like iodine) or elimination, to yield the final product. acs.orgmdpi.com
In related syntheses, such as the Groebke–Blackburn–Bienaymé three-component reaction to form imidazo[1,2-a]pyridines, the formation of a transient iminium ion is proposed. nih.gov This occurs after the initial nucleophilic attack of an aminopyridine on an activated carbonyl compound. While not directly detailed for the 1-propyl-1H-imidazo[4,5-b]pyridine synthesis in the reviewed literature, it is plausible that under certain acidic conditions, the imine intermediate could be protonated to form a more electrophilic iminium ion, which would facilitate a rapid intramolecular cyclization.
Influence of Reaction Medium and Solvent Systems on Reaction Mechanisms
The choice of reaction medium and solvent system has a profound impact on the efficiency, reaction time, and environmental footprint of imidazo[4,5-b]pyridine synthesis.
A notable example is the use of a water-isopropyl alcohol (H₂O-IPA) mixture as the reaction medium. This system has been shown to be highly effective for the one-pot tandem synthesis of imidazo[4,5-b]pyridine derivatives from 2-chloro-3-nitropyridine. acs.org The use of H₂O-IPA greatly reduces reaction times and aligns with the principles of green chemistry. Water's ability to act as both a nucleophile and an electrophile simultaneously can facilitate the annulation process, while the co-solvent IPA helps with the solubility of the organic substrates. acs.org
In other procedures, ethanol is commonly used as a solvent, particularly for condensation reactions between diaminopyridines and aldehydes, often requiring reflux conditions for extended periods. mdpi.com The choice of solvent also influences the acid-base properties and photophysical characteristics of the resulting imidazo[4,5-b]pyridine derivatives, which is particularly relevant for applications such as pH sensing. irb.hr
Furthermore, phase-transfer catalysis (PTC) conditions have been employed for the alkylation of the pre-formed imidazo[4,5-b]pyridine ring. In these cases, a solid-liquid system using a catalyst like tetra-n-butylammonium bromide in a solvent such as DMF facilitates the reaction between the heterocyclic core and alkyl halides, leading to N-substituted derivatives. uctm.edu The polarity and nature of the solvent can influence the regioselectivity of such alkylation reactions. mdpi.comirb.hr
| Solvent/Medium | Reaction Type | Key Observation | Reference |
|---|---|---|---|
| H₂O-IPA | Tandem SNAr-Reduction-Condensation | Greatly reduced reaction time; "Green" procedure. | acs.org |
| Ethanol (EtOH) | Condensation/Cyclization | Commonly used, often requires reflux. | mdpi.com |
| tert-Butanol | Pd-Catalyzed Amidation | Effective for coupling and subsequent cyclization. | organic-chemistry.org |
| DMF | N-alkylation under PTC | Used for subsequent functionalization of the ring. | uctm.edu |
Kinetic and Spectroscopic Monitoring of Reaction Progress
Understanding the kinetics and monitoring the progress of the reaction are essential for confirming the proposed mechanistic pathways and optimizing reaction conditions. Spectroscopic techniques are invaluable tools for this purpose.
Time-dependent ¹H NMR spectroscopy has been successfully used to follow the course of the heteroannulation reaction. acs.org By taking spectra at various time intervals, researchers can observe the consumption of starting materials, such as the aldehyde, and the formation and subsequent consumption of transient intermediates, like the imine. For example, a study reported the disappearance of a characteristic aldehyde proton signal around δ 9.5-10 ppm and the emergence of a signal for an intermediate around δ 7.00 ppm. acs.org After several hours at elevated temperature, this intermediate signal disappears, and the characteristic aromatic proton signals of the final imidazo[4,5-b]pyridine product appear, confirming the proposed reaction sequence. acs.org
Thin Layer Chromatography (TLC) is another widely used technique to monitor the progress of these syntheses. It allows for a quick and simple qualitative assessment of the reaction mixture, showing the consumption of starting materials and the appearance of the product spot. mdpi.com
For more detailed structural elucidation and confirmation of the final products and intermediates, a combination of spectroscopic methods is employed, including:
¹³C NMR Spectroscopy : Complements ¹H NMR in confirming the carbon framework of the synthesized molecules. mdpi.comirb.hr
Mass Spectrometry (MS) : Provides the molecular weight of the products, confirming their identity. irb.hr
X-Ray Crystallography : Offers unambiguous proof of the molecular structure and regiochemistry, especially in cases where multiple isomers could be formed. mdpi.comuctm.edu
These analytical methods provide a comprehensive picture of the reaction, from the initial stages through to the final product, validating the proposed mechanistic steps.
Structure Activity Relationship Sar Studies Pertaining to 1 Propyl 1h Imidazo 4,5 B Pyridine Derivatives
Impact of N1-Propyl Substitution on Biological Interactions
The substitution at the N1 position of the imidazo[4,5-b]pyridine ring system plays a critical role in modulating the biological activity of these compounds. While direct and extensive SAR studies comparing the N1-propyl group with other N-alkyl substituents on the 1H-imidazo[4,5-b]pyridine core are not widely documented in the reviewed literature, related studies on similar imidazopyridine scaffolds provide valuable insights.
For instance, in a study on imidazopyridinium salts as antagonists of the Neuropeptide S receptor, the introduction of a phenylpropyl chain at the N1 position resulted in a significant enhancement of potency in cAMP, calcium, and ERK assays. This suggests that the presence of a three-carbon chain at the N1 position can be advantageous for receptor binding and biological activity. In contrast, N-methyl substitution on the imidazo[4,5-b]pyridine core has been shown to produce derivatives with pronounced antiproliferative activity. mdpi.com The cyano-substituted derivative with a free NH group was found to be more active against certain cancer cells compared to its N-methyl-substituted counterpart, indicating that in some cases, the absence of an alkyl group at N1 can be beneficial. mdpi.com
Analysis of Substituent Effects at C2, N3, and other Peripheral Positions on Activity Profiles
Substitutions at the C2, N3, and other peripheral positions of the 1-propyl-1H-imidazo[4,5-b]pyridine ring have been extensively studied to understand their impact on biological activity.
C2-Substitution: The C2 position is a common site for modification. The introduction of aryl and heteroaryl groups at this position has been shown to be crucial for cytotoxic activity. For example, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated as potential anticancer and anti-inflammatory agents. nih.gov Some of these compounds exhibited moderate cytotoxic activity against various cancer cell lines, including MCF-7 and K562. nih.gov In another study, the presence of a pyrimidine (B1678525) group at the C2 position of the imidazo[4,5-b]pyridine system displayed the highest activity against the MDAMB-231 cancer cell line.
N3-Substitution: Alkylation at the N3 position also influences the biological activity. For instance, N-methyl substitution at the N3 position of a 6-bromo-2-phenyl-imidazo[4,5-b]pyridine derivative was part of a study that yielded compounds with antiproliferative activity. mdpi.com
C6-Substitution: The pyridine (B92270) part of the imidazo[4,5-b]pyridine system is another key area for substitution. A bromo-substituent at what is often the C6 position has been shown to markedly increase the antiproliferative activity of imidazo[4,5-b]pyridines. nih.gov Furthermore, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and showed promising antitubercular activity. nih.gov Specifically, compounds with nitro, methoxy, hydroxyl, and halogen substitutions on the C2-phenyl ring, in combination with the 6-(4-nitrophenoxy) group, were identified as potent analogs against Mycobacterium tuberculosis. nih.govnih.gov
The following tables summarize the biological activities of some substituted imidazo[4,5-b]pyridine derivatives.
Table 1: Antiproliferative Activity of Substituted Imidazo[4,5-b]pyridine Derivatives
Table 2: Antimicrobial Activity of Substituted Imidazo[4,5-b]pyridine Derivatives
Regioisomeric Selectivity and its Implications for Biological Efficacy
The synthesis of substituted imidazo[4,5-b]pyridines often leads to the formation of multiple regioisomers, particularly when alkylating the imidazole (B134444) ring, which can result in substitution at the N1, N3, or the pyridine nitrogen (N4 or N7 depending on nomenclature). nih.gov The specific location of these substituents has profound implications for the biological efficacy of the resulting compounds.
The selective synthesis of a particular regioisomer is a significant challenge in the development of imidazo[4,5-b]pyridine-based drugs. The use of 2D-NOESY and other advanced spectroscopic techniques is often necessary to unequivocally determine the structure of the synthesized isomers. nih.gov The differential biological activities observed between regioisomers underscore the importance of accessing and testing pure isomers to establish clear and reliable structure-activity relationships.
Conformational Analysis and its Correlation with Receptor Recognition
The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological targets and, consequently, their therapeutic activity. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT) and molecular docking, provides insights into the preferred spatial arrangement of these molecules and their binding modes with receptors. nih.govnih.gov
Molecular docking studies have been employed to understand the interactions of imidazo[4,5-b]pyridine derivatives with various enzymes. For instance, docking studies of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives into the active site of the COX-2 enzyme revealed binding modes similar to that of the known inhibitor celecoxib. nih.gov In another example, docking simulations of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with the enzyme DprE1, a key target in Mycobacterium tuberculosis, showed promising interactions with various amino acid residues, suggesting a potential mechanism for their antitubercular activity. nih.govnih.gov
Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as CoMFA and CoMSIA, have been performed on imidazo[4,5-b]pyridine derivatives to identify key structural features responsible for their activity as Aurora A kinase inhibitors. nih.gov These models generate 3D contour maps that, in conjunction with docking structures, help to elucidate the structural requirements for potent inhibition. nih.gov
The conformation of the molecule, including the orientation of the N1-propyl group and other substituents, dictates how it fits into the binding pocket of a target protein. The steric and electronic properties of the substituents influence these interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Therefore, a thorough understanding of the conformational preferences of these derivatives is essential for the design of next-generation inhibitors with improved potency and selectivity.
Computational and Theoretical Chemistry of 1 Propyl 1h Imidazo 4,5 B Pyridine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and various electronic parameters. For imidazo[4,5-b]pyridine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G, provide a robust framework for understanding their behavior at a molecular level. irjweb.com These calculations are fundamental to optimizing the three-dimensional structure of 1-propyl-1H-imidazo[4,5-b]pyridine, which is the initial step for all further computational analyses.
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's excitability and its ability to participate in chemical reactions.
A smaller HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. aimspress.com Conversely, a larger energy gap points to a more stable and less reactive molecule. irjweb.com In a study on a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the molecule's chemical reactivity. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The distribution of these orbitals provides insight into the regions of the molecule that are likely to be involved in electron transfer processes. For instance, in many imidazopyridine derivatives, the HOMO is often localized over the imidazole part, while the LUMO is distributed across the pyridine (B92270) ring, indicating the direction of intramolecular charge transfer upon excitation.
Table 1: Frontier Molecular Orbital (FMO) Analysis of a Representative Imidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | 6.2967 |
| ELUMO | 1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data sourced from a study on a related imidazole derivative using B3LYP/6-311G(d,p) level of theory. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For molecules in the imidazo[4,5-b]pyridine family, MEP analysis reveals that the nitrogen atoms of the pyridine and imidazole rings are typically the most electron-rich regions, making them likely sites for protonation and interaction with electrophiles. nih.gov The hydrogen atoms, particularly those attached to the imidazole nitrogen, and the propyl group in this compound, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. MEP maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for the biological activity of many compounds. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
For a related compound, 1H-imidazo[4,5-c]pyridine, quantum chemical calculations have been used to compute ¹H, ¹³C, and ¹⁵N NMR properties using the gauge-independent atomic orbital (GIAO) method. aimspress.com Similarly, the vibrational frequencies from IR spectroscopy can be calculated and assigned in detail with the aid of total energy distribution (TED) analysis. aimspress.com For this compound, theoretical calculations would predict the chemical shifts of the propyl chain protons and carbons, as well as the aromatic protons and carbons of the heterocyclic core. The predicted IR spectrum would show characteristic vibrational modes, such as C-H stretching of the propyl group and the aromatic rings, and the C=N and C=C stretching vibrations of the imidazopyridine system. Comparing these predicted spectra with experimental data helps to confirm the molecular structure.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Studies on related imidazo[4,5-b]pyridine derivatives have employed molecular docking to investigate their potential as inhibitors of various enzymes. For example, docking studies of [1H,3H] imidazo[4,5-b] pyridine derivatives against lumazine (B192210) synthase, an enzyme found in microorganisms, have revealed key interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces that stabilize the enzyme-inhibitor complex. nih.gov In another study, imidazo[1,2-a]pyridine (B132010) derivatives were docked into the active site of the MARK4 protein, which is implicated in cancer, to understand their inhibitory mechanism. nih.gov For this compound, docking simulations could be used to predict its binding affinity and mode of interaction with various biological targets, providing a rationale for its potential therapeutic applications. Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For imidazo[4,5-b]pyridine derivatives, 3D-QSAR studies have been performed to understand their inhibitory activity against targets like Aurora A kinase. irjweb.com These models use descriptors that represent the steric and electrostatic fields of the molecules to correlate with their biological activity. The resulting contour maps from these analyses highlight the regions of the molecule where modifications are likely to enhance or diminish activity. For this compound, a QSAR model could be developed by synthesizing a series of analogs with variations in the substituent at the 1-position and correlating their structures with their measured biological activity. This would provide valuable guidance for the design of more potent derivatives.
Investigation of Tautomerism and Aromaticity through Quantum Chemical Methods
Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic compounds, including imidazo[4,5-b]pyridines. The position of the proton on the imidazole ring can vary, leading to different tautomeric forms. Quantum chemical methods can be used to determine the relative stabilities of these tautomers. For the related 1H-imidazo[4,5-c]pyridine, computational studies have been conducted to determine the predominant tautomer among the possible isomers. aimspress.com These studies also characterize the hydrogen bonding interactions in dimeric forms of the most stable tautomer. aimspress.com
Aromaticity, a property of cyclic, planar molecules with a ring of resonance bonds, is another important aspect that can be investigated using computational methods. Aromaticity influences the stability, reactivity, and spectroscopic properties of a molecule. For pyridodiazepines, which contain a pyridine ring fused to a diazepine (B8756704) ring, the aromaticity of the individual rings has been assessed using indices like the nucleus-independent chemical shift (NICS). nih.gov Such analyses for this compound would shed light on the electronic delocalization across its bicyclic system and how the propyl substituent might influence the aromatic character of the imidazo[4,5-b]pyridine core.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Imidazo[4,5-b]pyridine |
| 1H-imidazo[4,5-c]pyridine |
| [1H,3H] imidazo[4,5-b] pyridine |
| Imidazo[1,2-a]pyridine |
Hirshfeld Surface Analysis for Intermolecular Interactions
A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This type of computational analysis is highly specific and is typically performed as part of detailed crystallographic studies. While research has been conducted on the synthesis and computational analysis of various other derivatives of imidazo[4,5-b]pyridine, the specific data for the 1-propyl substituted version is not publicly available in the searched resources. research-nexus.netnih.govresearchgate.nettandfonline.comuctm.edu
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.netscirp.org This technique maps the electron distribution of a molecule within a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. scirp.orgresearchgate.netscirp.orgnih.gov
The analysis generates a three-dimensional surface around a molecule, color-coded to show different properties. scirp.orgscirp.org For instance, the d_norm surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. nih.gov This visual representation provides immediate insight into the nature and location of hydrogen bonds, halogen bonds, and other close contacts that stabilize the crystal structure. scirp.orgresearchgate.net
Although no specific data tables or detailed research findings for this compound can be presented, this general description outlines the methodology that would be employed in such an analysis. Should crystallographic data for this compound become available, a Hirshfeld surface analysis would provide significant insights into its solid-state structure and intermolecular interactions.
Biological and Biochemical Interactions of 1 Propyl 1h Imidazo 4,5 B Pyridine and Analogues
Enzyme Inhibition Studies
The imidazo[4,5-b]pyridine framework has been identified as a privileged structure in the design of various enzyme inhibitors. These compounds have shown the ability to modulate the activity of several key enzymes involved in a range of physiological and pathological processes.
Kinase Inhibition (e.g., Aurora Kinases, FLT3, JAK1, B-Raf)
Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Aurora Kinases and FLT3: A notable area of research has been the development of imidazo[4,5-b]pyridine-based compounds as dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). acs.orgmedchemexpress.com Optimization studies have led to the identification of highly potent analogues. For instance, the compound 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (a complex analogue) demonstrated significant inhibitory activity against Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). acs.orgmedchemexpress.com The same compound was also a potent inhibitor of wild-type FLT3 (Kd = 6.2 nM) and its clinically relevant mutants, FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). acs.orgmedchemexpress.com Another analogue, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, was found to be a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov Further optimization led to the discovery of 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, a potent inhibitor of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). ebi.ac.uk
B-Raf Kinase: The imidazo[4,5-b]pyridine scaffold has also been successfully utilized to develop inhibitors of B-Raf kinase, a key enzyme in the MAPK signaling pathway. nih.gov These inhibitors were designed to bind to a specific conformation of the kinase (DFG-in, αC-helix out), which is associated with higher selectivity. nih.gov One such derivative, compound 23 from the study by Newhouse et al. (2013), exhibited an IC50 of 1.5 nM against B-Raf. sci-hub.se
JAK1 Kinase: Currently, there is a lack of specific research data on the inhibition of Janus kinase 1 (JAK1) by 1-propyl-1H-imidazo[4,5-b]pyridine or its direct analogues within the available scientific literature.
| Compound Analogue | Target Kinase | Inhibition Data (IC50/Kd) |
| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A | Kd = 7.5 nM |
| Aurora-B | Kd = 48 nM | |
| FLT3 (wild-type) | Kd = 6.2 nM | |
| FLT3-ITD | Kd = 38 nM | |
| FLT3(D835Y) | Kd = 14 nM | |
| 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-A | IC50 = 0.042 µM |
| Aurora-B | IC50 = 0.198 µM | |
| Aurora-C | IC50 = 0.227 µM | |
| 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole | Aurora-A | IC50 = 0.015 µM |
| Aurora-B | IC50 = 0.025 µM | |
| Aurora-C | IC50 = 0.019 µM | |
| Compound 23 (Newhouse et al., 2013) | B-Raf | IC50 = 1.5 nM |
Glycosidase Inhibition (e.g., Alpha-Glucosidase)
While various imidazole-containing heterocyclic compounds have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, there is a notable lack of specific studies on this compound or its close analogues for this target. Research in this area has predominantly focused on other isomeric scaffolds. For instance, derivatives of benzo medchemexpress.comnih.govimidazo[1,2-a]pyrimidine have been synthesized and shown to exhibit potent α-glucosidase inhibitory activity, with some compounds having IC50 values in the micromolar range. nih.gov One such derivative, compound 3k from a study by an Iranian research group, demonstrated an IC50 of 16.4 µM against Saccharomyces cerevisiae α-glucosidase. nih.gov However, these findings are not directly transferable to the imidazo[4,5-b]pyridine core structure.
Other Enzymatic Modulations (e.g., Metalloproteinases, Aromatase, Proton Pump)
The versatility of the imidazo[4,5-b]pyridine scaffold is further demonstrated by its reported interactions with other classes of enzymes.
Aromatase: The imidazo[4,5-b]pyridine nucleus has been mentioned as a scaffold for the development of aromatase inhibitors. irb.hr Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. Despite this, there is a scarcity of published research detailing specific imidazo[4,5-b]pyridine analogues and their corresponding IC50 values for aromatase inhibition.
Proton Pump: A significant application of the imidazo[4,5-b]pyridine core is in the development of proton pump inhibitors (PPIs). Tenatoprazole (B1683002) is a notable example of an imidazo[4,5-b]pyridine derivative that inhibits the gastric H+/K+-ATPase. medchemexpress.comdrugbank.com It has been reported to inhibit hog gastric H+/K+-ATPase activity with an IC50 of 6.2 µM. medchemexpress.com The imidazopyridine ring in tenatoprazole is a key structural feature that differentiates it from other PPIs like omeprazole, which contain a benzimidazole (B57391) moiety. nih.gov
| Compound Analogue | Target Enzyme | Inhibition Data (IC50) |
| Tenatoprazole | Hog gastric H+/K+-ATPase | 6.2 µM |
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, imidazo[4,5-b]pyridine analogues have been explored for their ability to bind to and modulate the function of important physiological receptors.
GABAA Receptor Allosteric Modulation
The imidazo[4,5-b]pyridine scaffold has been identified as a potential framework for the development of positive allosteric modulators of the GABAA receptor. irb.hr GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system, and their modulation can lead to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org While the general class of imidazo[4,5-b]pyridines has been cited for this activity, specific studies detailing the binding affinities and modulatory effects of this compound or its close analogues are not extensively documented in the literature. Research on GABAA receptor modulators has more prominently featured other heterocyclic systems. nih.gov
Angiotensin II Type I Receptor Antagonism
A well-established therapeutic application of imidazo[4,5-b]pyridine derivatives is their role as antagonists of the Angiotensin II Type I (AT1) receptor. nih.gov The AT1 receptor is a key component of the renin-angiotensin system, and its blockade leads to a reduction in blood pressure. Numerous studies have focused on the synthesis and evaluation of imidazo[4,5-b]pyridine-based AT1 receptor antagonists. nih.gov These studies have demonstrated that compounds with this scaffold can exhibit high affinity for the AT1 receptor. nih.gov For example, a series of N-(biphenylylmethyl)imidazo[4,5-b]pyridines were developed and shown to be potent, orally active antihypertensive agents. While specific binding data for a 1-propyl substituted analogue is not explicitly provided in the reviewed literature, the consistent finding of high affinity across a range of analogues underscores the importance of the imidazo[4,5-b]pyridine core for this activity.
Neuropeptide Receptor Interactions
Derivatives of the imidazo[4,5-b]pyridine and related imidazo[4,5-c]pyridine cores have been developed as ligands for various neuropeptide receptors, demonstrating their potential in modulating neurological and physiological pathways.
One area of investigation has been the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor. Telcagepant (MK-0974), which features an imidazo[4,5-b]pyridine moiety, was evaluated in clinical trials for the treatment of migraines. mdpi.com
Another significant target is the Neuropeptide S (NPS) receptor. A series of phosphorothioyl-containing imidazopyridines have been identified as potent NPS receptor antagonists. nih.gov These compounds have shown potential therapeutic value in addressing conditions such as sleep disorders, anxiety, and addiction. nih.gov
Furthermore, imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated as high-affinity ligands for the Corticotropin-Releasing Factor (CRF) receptor, indicating their potential as anti-anxiety agents. nih.gov The replacement of an imidazo[1,2-a]pyridine (B132010) core with an imidazo[4,5-b]pyridine structure has also been shown to be favorable for cannabinoid receptor (CBR) binding. doi.org
Toll-like Receptor (TLR) Agonism
The 1H-imidazo[4,5-c]pyridine scaffold has been a focal point in the development of Toll-like receptor 7 (TLR7) agonists. nih.gov These compounds are recognized for their ability to stimulate the innate immune system. nih.gov
Specifically, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine has been identified as a selective TLR7 agonist with minimal activity on TLR8. rsc.org Structure-activity relationship (SAR) studies have revealed that the N1-benzyl and C2-n-butyl groups are important for potent TLR7/8 activity in the parent imidazoquinoline series. nih.gov For the imidazo[4,5-c]pyridine series, modifications at the N4 and C6 positions have been explored. rsc.org While N4-acyl or -alkyl substitutions were found to eliminate activity, certain C6 derivatives with N6-benzyl substituents showed an increase in TLR7-specific agonism. rsc.org
The agonistic activity of these compounds leads to the induction of type I interferons (IFN-α/β), which are crucial in orchestrating adaptive immune responses. rsc.org This has led to the investigation of small molecule TLR7 agonists as potential treatments for chronic viral diseases. rsc.org
Table 1: TLR7 Agonist Activity of 1H-Imidazo[4,5-c]pyridine Analogues
| Compound | Structure | TLR7 Activity | TLR8 Activity | Reference |
|---|---|---|---|---|
| 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | N1-benzyl, C2-butyl | hTLR7-specific agonist (EC50: 1.57 μM) | Negligible | nih.govrsc.org |
| N4-acyl/alkyl substituted analogues | N4-acylation or alkylation | Complete loss of activity | Not reported | rsc.org |
| N6-benzyl substituted analogues | N6-benzyl substitution | Gained TLR7-specific activity | Not reported | rsc.org |
Nucleic Acid Interactions
The structural characteristics of imidazo[4,5-b]pyridine derivatives facilitate their interaction with nucleic acids, a property that is central to their potential as anticancer agents.
DNA/RNA Binding Affinity and Intercalation
Imidazo[4,5-b]pyridine derivatives have demonstrated the ability to bind to both DNA and RNA. irb.hrirb.hr The mode of interaction is often through intercalation, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. irb.hr This interaction can disrupt normal cellular processes such as DNA replication and transcription. irb.hr
Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown moderate to high binding affinities for DNA and RNA, with association constants (logKs) in the range of 5-7. irb.hr The position of amino side chains on the tetracyclic core has been found to influence these interactions. irb.hr For instance, some amino-substituted benzimidazo[1,2-a]quinoline (B3368101) DNA intercalators, a related class of compounds, have been shown to act as weak topoisomerase I poisons. irb.hr
Specificity for G-quadruplex Structures
In addition to duplex DNA, imidazo[4,5-b]pyridine derivatives have shown an affinity for non-canonical DNA structures known as G-quadruplexes. irb.hr These structures are found in guanine-rich regions of the genome, such as at the ends of chromosomes (telomeres) and in the promoter regions of oncogenes. nih.gov
The stabilization of G-quadruplex structures by small molecules can inhibit the activity of the enzyme telomerase and repress the transcription of oncogenes, making G-quadruplexes an attractive target for anticancer drug design. The interactions of tetracyclic imidazo[4,5-b]pyridine derivatives with G-quadruplex DNA are influenced by the placement of amino side chains on the core structure. irb.hr
Redox and Glycation Modulation
Imidazo[4,5-b]pyridine and its analogues have been investigated for their ability to modulate oxidative stress and glycation, processes implicated in various chronic diseases.
Antioxidant Activity Mechanisms
Derivatives of imidazo[4,5-b]pyridine have demonstrated notable antioxidant properties. researchgate.netirb.hrresearchgate.net The mechanism of action is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net
The antioxidant potential of these compounds is influenced by the nature and position of substituents on the imidazo[4,5-b]pyridine core. For example, in a series of imidazo[4,5-b]pyridine derived acrylonitriles, derivatives with N,N-dimethylamino and N,N-diethylamino groups on a phenyl ring showed significantly improved antioxidant activity. irb.hr Computational studies suggest that the antioxidant activity relies on hydrogen atom transfer properties. irb.hr
Furthermore, imidazo[4,5-b]pyridine benzohydrazones have been synthesized and evaluated for their antioxidant and antiglycation potential. mdpi.comresearchgate.net Compounds with multiple hydroxyl groups exhibited higher activity, which is related to their high redox potential and ability to donate electrons. mdpi.com One particular compound in this series demonstrated higher antioxidant and antiglycation activity than the reference compounds, gallic acid and rutin. mdpi.com The interaction of these compounds with free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is believed to occur through hydrogen bonding and hydrophobic interactions. nih.gov
Table 2: Antioxidant and Antiglycation Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Key Structural Feature | Antioxidant Activity (EC50/IC50) | Antiglycation Activity (IC50) | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine benzohydrazones | Di- and trihydroxy substitution | Not specified | 140.16 ± 0.36 µM (for compound 25) | mdpi.comresearchgate.net |
| Imidazo[4,5-b]pyridine derived acrylonitriles | N,N-dialkylamino substitution on phenyl ring | Significantly improved activity | Not specified | irb.hr |
| 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridines | Varied substitution on phenyl ring | Notable antioxidant potential | Not specified | irb.hr |
| 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone | - | Concentration-dependent free radical scavenging and reducing power | Not specified | nih.gov |
Antiglycation Potential and Advanced Glycation End-Product (AGE) Inhibition
The process of glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leads to the formation of advanced glycation end-products (AGEs). These products are implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disorders, and neurodegenerative conditions. Consequently, the inhibition of AGE formation is a key therapeutic strategy. Research into the antiglycation potential of imidazo[4,5-b]pyridine derivatives has revealed promising activity.
A study involving a series of thirty novel imidazo[4,5-b]pyridine benzohydrazones demonstrated their potential as antiglycation agents. arabjchem.org The compounds were synthesized through a multi-step process and evaluated for their ability to inhibit the formation of AGEs. arabjchem.orgresearchgate.net Notably, compounds with di- and trihydroxy substitutions on the benzohydrazone moiety exhibited significant antiglycation activity. arabjchem.org For instance, one of the most potent compounds in the series displayed an IC50 value of 140.16 ± 0.36 μM, which was twice as effective as the standard drug, Rutin (IC50 = 295.09 ± 1.04 µM). arabjchem.orgresearchgate.net This suggests that the strategic placement of hydroxyl groups can enhance the antiglycation capacity of the imidazo[4,5-b]pyridine scaffold.
The study also indicated a correlation between the antiglycation effects and the antioxidant properties of these compounds, as observed in DPPH radical scavenging and FRAP assays. arabjchem.org This suggests that the mechanism of glycation inhibition by these derivatives may involve their ability to scavenge free radicals, thereby interrupting the glycation process. arabjchem.org
While direct studies on the antiglycation potential of this compound are not extensively documented in the reviewed literature, the activity of its analogues provides a strong rationale for its investigation in this area. The core imidazo[4,5-b]pyridine structure is clearly amenable to modifications that yield potent antiglycation agents.
Table 1: Antiglycation Activity of Selected Imidazo[4,5-b]pyridine Benzohydrazone Derivatives
| Compound Number | Substitution Pattern | IC50 (µM) |
| 25 | Dihydroxy and trihydroxy substituted | 140.16 ± 0.36 |
| Standard (Rutin) | - | 295.09 ± 1.04 |
Cellular Pathway Modulation in Research Models
The imidazo[4,5-b]pyridine scaffold is a versatile platform that has been explored for its ability to modulate various cellular pathways, indicating its potential for therapeutic applications in a range of diseases. Although research specifically detailing the cellular pathway modulation of this compound is limited, studies on its analogues have demonstrated significant interactions with key cellular targets.
One area of investigation involves the modulation of ATP-binding cassette (ABC) transporters. A study on N-polysubstituted imidazo[4,5-b]pyridine-7-one derivatives showed their ability to bind to the nucleotide-binding domain (NBD1) of the Cryptosporidium parvum ABC transporter, CpABC3. nih.gov Certain derivatives acted as competitive inhibitors of the ATPase activity of this transporter, suggesting a potential mechanism for overcoming drug resistance in pathogens. nih.gov
Furthermore, derivatives of 1H-imidazo[4,5-b]pyridine have been identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. nih.gov One such inhibitor, DDO-8926, was developed and found to alleviate mechanical hypersensitivity in a mouse model of neuropathic pain by inhibiting the expression of pro-inflammatory cytokines and reducing excitability. nih.gov This highlights the potential of the imidazo[4,5-b]pyridine core in modulating epigenetic pathways related to inflammation and pain.
In the context of cancer research, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit both tubulin polymerization and the PI3K/Akt pathway. rsc.org These compounds induced cell cycle arrest at the G2/M phase and apoptosis in cancer cell lines. rsc.org The inhibition of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation, underscores the potential of imidazo[4,5-b]pyridine-based compounds in oncology.
Additionally, amidino-substituted imidazo[4,5-b]pyridines have been evaluated for their antiproliferative effects on various human cancer cell lines, with some compounds showing selective and potent activity in the sub-micromolar range against colon carcinoma. mdpi.com
These examples, while not directly involving this compound, collectively demonstrate that the imidazo[4,5-b]pyridine nucleus is a privileged scaffold for the design of molecules that can modulate diverse and critical cellular pathways. The specific cellular targets and the resulting biological effects are highly dependent on the nature and position of the substituents on the core ring system.
Table 2: Cellular Pathway Modulation by Imidazo[4,5-b]pyridine Analogues
| Compound Class | Cellular Target/Pathway | Research Model | Potential Application |
| Imidazo[4,5-b]pyridine-7-one derivatives | Cryptosporidium parvum ABC transporter (CpABC3) | In vitro binding and ATPase assays | Antiprotozoal |
| 1H-Imidazo[4,5-b]pyridine derivatives (e.g., DDO-8926) | Bromodomain and extra-terminal (BET) proteins | Mouse model of neuropathic pain | Neuropathic pain |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Tubulin polymerization, PI3K/Akt pathway | Human tumor cell lines | Anticancer |
| Amidino-substituted imidazo[4,5-b]pyridines | Not specified | Human cancer cell lines | Anticancer |
Advanced Characterization Techniques in 1 Propyl 1h Imidazo 4,5 B Pyridine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy localizes the hydrogen atoms (protons) within the molecule. For 1-propyl-1H-imidazo[4,5-b]pyridine, the spectrum would display signals corresponding to the aromatic protons on the imidazopyridine core and the aliphatic protons of the N-propyl group. While specific data for the 1-propyl derivative is not widely published, the aromatic region is expected to resemble that of the parent 1H-imidazo[4,5-b]pyridine. The propyl group would introduce three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the nitrogen atom (N-CH₂).
¹³C NMR Spectroscopy provides information on the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon atoms of the fused heterocyclic rings would appear in the aromatic region of the spectrum. The three carbon atoms of the propyl group would be observed in the upfield, aliphatic region. For related N-alkylated imidazo[4,5-b]pyridine derivatives, these signals are well-defined and confirm the presence and nature of the alkyl substituent.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle.
COSY spectra establish ¹H-¹H coupling correlations, confirming the connectivity of protons within the propyl chain (e.g., showing correlation between the N-CH₂, the central CH₂, and the terminal CH₃ protons).
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for confirming the point of attachment of the propyl group to the heterocyclic system, by showing a correlation between the N-CH₂ protons of the propyl group and the carbon atoms of the imidazole (B134444) ring. nih.gov Such analysis is definitive in distinguishing between different possible N-alkylation regioisomers. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for the Propyl Group in this compound This table is predictive, based on typical chemical shifts for N-propyl groups.
| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N-CH₂ -CH₂-CH₃ | ~4.1-4.3 | Triplet (t) | ~45-50 |
| N-CH₂-CH₂ -CH₃ | ~1.8-2.0 | Sextet | ~22-26 |
| N-CH₂-CH₂-CH₃ | ~0.9-1.0 | Triplet (t) | ~10-12 |
Mass Spectrometry (MS, HRMS, EI MS) for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₉H₁₁N₃), the exact molecular weight is 161.0953 g/mol .
High-Resolution Mass Spectrometry (HRMS) can measure the molecular mass with very high precision, allowing for the determination of the elemental formula of the compound. An observed m/z value matching the calculated value for C₉H₁₁N₃ (e.g., 162.1031 for the [M+H]⁺ ion in ESI-MS) would provide strong evidence for the compound's identity.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint. For the parent compound, 1H-imidazo[4,5-b]pyridine, the mass spectrum shows a prominent molecular ion peak at m/z 119, with other significant peaks at m/z 92 and 64. nih.gov For the 1-propyl derivative, one would expect to see the molecular ion peak at m/z 161. Characteristic fragmentation pathways would likely involve the loss of the propyl group (C₃H₇, 43 Da) or fragments thereof, such as the loss of an ethyl radical (C₂H₅, 29 Da) to give a peak at m/z 132.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Calculated Mass (Da) | Description |
| [M]⁺ | C₉H₁₁N₃ | 161.0953 | Molecular Ion |
| [M+H]⁺ | C₉H₁₂N₃ | 162.1031 | Protonated Molecule (ESI) |
| [M-C₂H₅]⁺ | C₇H₆N₃ | 132.0562 | Loss of ethyl radical |
| [M-C₃H₇]⁺ | C₆H₄N₃ | 118.0405 | Loss of propyl radical |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound.
The IR spectrum of this compound would be characterized by several key absorption bands. The parent 1H-imidazo[4,5-b]pyridine structure exhibits characteristic peaks for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the fused rings, and N-H bending and stretching vibrations. researchgate.netresearchgate.net The introduction of the propyl group would add specific signals to the spectrum:
C-H Aliphatic Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.
C-H Bending: Vibrations in the 1375-1465 cm⁻¹ region, corresponding to the bending (scissoring and rocking) of the methylene and methyl groups.
These signals are distinct from the aromatic C-H stretching bands, which typically appear above 3000 cm⁻¹. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm that the propyl group has substituted the hydrogen on the imidazole nitrogen.
Table 3: Key IR Absorption Bands for Imidazo[4,5-b]pyridine and Propyl Group Based on data for the parent compound and typical alkyl group frequencies. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| > 3000 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H (propyl) | Stretching |
| 1500-1620 | C=C, C=N (ring) | Stretching |
| 1375-1465 | Aliphatic C-H (propyl) | Bending |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, studies on the parent compound, 1H-imidazo[4,5-b]pyridine, show that it crystallizes in an orthorhombic system. researchgate.net The fused heterocyclic core is planar, and molecules in the crystal lattice are linked by intermolecular N-H···N hydrogen bonds between the imidazole N-H of one molecule and the pyridine (B92270) nitrogen of an adjacent molecule. researchgate.netresearchgate.net
For this compound, a single crystal X-ray analysis would confirm:
The planarity of the imidazopyridine ring system.
The exact bond lengths and angles of the entire molecule.
The conformation of the propyl group relative to the heterocyclic ring.
The nature of the intermolecular interactions. Since the N-H proton is replaced by the propyl group, the strong N-H···N hydrogen bonding network would be absent. Instead, the crystal packing would be governed by weaker van der Waals forces and potential C-H···N interactions.
UV-Vis and Fluorescence Spectroscopies for Electronic Transitions and Sensing Applications
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules. UV-Vis measures the absorption of light corresponding to the promotion of electrons to higher energy levels (electronic transitions), while fluorescence spectroscopy measures the emission of light as the electrons return to the ground state.
The imidazo[4,5-b]pyridine core is a chromophore that exhibits characteristic π→π* transitions in the UV region. Studies on related derivatives show strong absorption bands that are influenced by substituents and solvent polarity. irb.hr The N-propyl group, being a simple alkyl group, acts as a weak auxochrome. Compared to the parent 1H-imidazo[4,5-b]pyridine, the absorption maxima (λ_max) of the 1-propyl derivative would be expected to show a slight bathochromic (red) shift.
Many imidazopyridine derivatives are known to be fluorescent. researchgate.netnih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to a longer wavelength (a Stokes shift). The introduction of different substituents onto the imidazo[4,5-b]pyridine core can significantly tune the absorption and emission properties, making these compounds useful as fluorescent probes and sensors. irb.hr For this compound, fluorescence spectroscopy would determine its emission wavelength and quantum yield, providing insight into its potential as a fluorophore.
Table 4: Expected Spectroscopic Properties for this compound This table is predictive, based on general principles and data from related compounds. irb.hr
| Technique | Property | Expected Observation |
| UV-Vis Spectroscopy | Absorption Maxima (λ_abs) | π→π* transitions, likely in the UV region (e.g., 250-350 nm), with slight red-shift vs. parent compound. |
| Fluorescence Spectroscopy | Emission Maxima (λ_em) | Emission at a longer wavelength than absorption, with the magnitude of the Stokes shift depending on molecular structure and solvent. |
Future Research Directions and Unexplored Avenues for 1 Propyl 1h Imidazo 4,5 B Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[4,5-b]pyridine derivatives traditionally involves the condensation of 2,3-diaminopyridines with various carbonyl compounds. mdpi.com Future research should focus on developing more efficient, regioselective, and sustainable methods for the synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine. One of the primary challenges in the synthesis of N-substituted imidazo[4,5-b]pyridines is achieving regioselectivity, particularly at the N1 position. mdpi.com
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents like water or ethanol (B145695), and employing energy-efficient techniques such as microwave-assisted synthesis, could lead to cleaner and higher-yielding reactions. eurjchem.comacs.org The use of reusable heterogeneous catalysts, for instance, Al³⁺-exchanged on K10 montmorillonite clay, has shown promise in intramolecular cyclization for imidazopyridine synthesis and could be adapted. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable rapid library generation for structure-activity relationship studies.
Catalytic C-H Activation: Direct C-H functionalization of the imidazo[4,5-b]pyridine core, followed by N-propylation, represents a more atom-economical approach compared to traditional multi-step syntheses. Transition-metal-catalyzed methods, particularly those using palladium, have been instrumental in the synthesis of related derivatives and could be further optimized. mdpi.combeilstein-journals.org
| Methodology | Description | Potential Advantages for this compound | References |
|---|---|---|---|
| Conventional Condensation | Reaction of 2,3-diaminopyridine (B105623) with propyl-containing reagents (e.g., carboxylic acids). | Well-established, straightforward for initial synthesis. | mdpi.commdpi.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, potentially higher yields, and cleaner reactions. | eurjchem.com |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling to introduce substituents, followed by N-propylation. | High functional group tolerance, allows for diverse derivatization. | mdpi.com |
| Tandem Reactions | Multiple bond-forming reactions occur in a single pot from simple starting materials. | Increased efficiency, reduced waste, rapid access to complex structures. | acs.org |
Advanced Structure-Activity Relationship Elucidation for Polypharmacology
The imidazo[4,5-b]pyridine scaffold is known to interact with multiple biological targets, a property known as polypharmacology. This is particularly evident in its activity as a kinase inhibitor. nih.gov Future research should systematically explore the structure-activity relationships (SAR) of this compound derivatives to understand and optimize their interactions with a range of targets. The propyl group at the N1 position provides a key vector for modification, potentially influencing solubility, metabolic stability, and target engagement.
A focused SAR study could involve:
Systematic Derivatization: Synthesizing a library of analogs with modifications at positions 2, 5, 6, and 7 of the imidazo[4,5-b]pyridine ring, while retaining the 1-propyl group.
Bioactivity Profiling: Screening this library against a broad panel of biological targets, such as various kinase families (e.g., Aurora kinases, CDKs), G-protein coupled receptors, and enzymes implicated in infectious diseases. nih.govnih.govnih.gov
Quantitative SAR (QSAR): Developing 3D-QSAR models to correlate the structural features of the derivatives with their biological activities. This can help in identifying key pharmacophoric features required for potent and selective activity. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and cost-effective design of novel molecules with desired properties. For a scaffold like this compound, AI/ML can be leveraged in several ways:
Predictive Modeling: Training ML models on existing data for imidazo[4,5-b]pyridine derivatives to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, un-synthesized 1-propyl analogs.
De Novo Design: Employing generative AI models to design novel this compound derivatives with optimized properties for specific biological targets. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov
Reaction Prediction and Synthesis Planning: Using AI tools to predict the outcomes of synthetic reactions and devise optimal synthetic routes, thereby accelerating the synthesis of new derivatives for testing.
Deeper Mechanistic Understanding of Molecular Interactions
While the biological activities of many imidazo[4,5-b]pyridine derivatives are known, a deep mechanistic understanding of how the 1-propyl variant interacts with its targets at a molecular level is crucial for rational drug design. Future studies should employ a combination of computational and experimental techniques:
Molecular Docking and Simulation: Performing molecular docking studies to predict the binding mode of this compound within the active sites of various target proteins. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved.
Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their target proteins through X-ray crystallography. This would provide definitive evidence of the binding mode and key molecular interactions.
Biophysical Techniques: Using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.
Exploration of New Biological Targets and Pathways
The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests that it can interact with a wide range of biological targets that recognize purine-like structures. nih.govirb.hr While much of the research has focused on oncology and infectious diseases, there is significant potential for this compound and its derivatives in other therapeutic areas.
Future avenues for exploration include:
Neurological Disorders: Given that some imidazopyridines act as GABAA receptor modulators, investigating the potential of this compound derivatives in treating conditions like anxiety, epilepsy, and neuropathic pain is a promising direction. nih.govacs.org
Inflammatory Diseases: The anti-inflammatory properties of some imidazo[4,5-b]pyridine compounds suggest their potential in treating chronic inflammatory conditions. nih.govmdpi.com
Parasitic Diseases: The scaffold has shown activity against pathogens like Trypanosoma brucei, the causative agent of African trypanosomiasis. Screening 1-propyl derivatives against a panel of neglected tropical diseases could uncover new therapeutic leads. nih.gov
| Target Class | Specific Examples | Therapeutic Area | References |
|---|---|---|---|
| Protein Kinases | Aurora Kinases, CDK9, TrkA, SFKs | Oncology | nih.govnih.govnih.govnih.gov |
| Receptors | GABAA Receptors | Neurology, Psychiatry | nih.gov |
| Enzymes | Methionyl-tRNA synthetase, Tyrosyl-tRNA synthetase | Infectious Diseases (Antiparasitic, Antibacterial) | nih.govnih.gov |
| Bromodomains | BET family proteins | Inflammation, Oncology, Neuropathic Pain | acs.org |
| Nucleic Acids | DNA/RNA G-quadruplexes | Oncology | irb.hr |
Hybrid Systems and Conjugates Incorporating the this compound Scaffold
Creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery to achieve multi-target activity or to improve the properties of a lead compound. The this compound scaffold is an excellent candidate for the development of such hybrid systems.
Future research in this area could focus on:
Design and Synthesis of Hybrids: Covalently linking the this compound core to other biologically active moieties, such as coumarins, pyrazolines, or other heterocyclic systems known for their therapeutic effects. nih.govresearchgate.netacs.org
Targeted Drug Delivery: Conjugating this compound derivatives to targeting ligands (e.g., antibodies, peptides) to achieve selective delivery to cancer cells or specific tissues, thereby enhancing efficacy and reducing off-target effects.
Dual-Target Inhibitors: Rationally designing hybrid molecules that can simultaneously inhibit two distinct but related targets in a disease pathway. For example, a hybrid that inhibits both a protein kinase and a component of a downstream signaling pathway could be more effective in overcoming drug resistance in cancer.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, transforming this specific chemical entity from a mere structural analog into a valuable lead for the development of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic strategies for 1-propyl-1H-imidazo[4,5-b]pyridine, particularly addressing regioselectivity challenges?
- Methodological Answer : Direct alkylation of unsubstituted imidazo[4,5-b]pyridines often lacks regioselectivity for N1-substitution. Successful approaches include:
- Pre-functionalized intermediates : Cyclization of pyridine derivatives with pre-introduced N-alkyl groups (e.g., using phenylacetic acid) to ensure regioselectivity .
- Catalytic methods : Pd-catalyzed coupling of amides with halogenated pyridines, though cost may be a limitation due to catalyst requirements .
- Purification : Column chromatography and recrystallization to isolate the 1-propyl derivative from byproducts .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm substitution patterns (e.g., propyl group integration at δ ~4.5 ppm for N1-alkylation) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 190–220 range for imidazo[4,5-b]pyridine derivatives) .
- X-ray crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antioxidant potential : DPPH, ABTS, and FRAP assays quantify radical scavenging activity; electrochemical methods assess redox properties .
- Antibacterial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do substituent variations (e.g., 1-propyl vs. 2-chloro) alter physicochemical and biological properties?
- Methodological Answer :
- Structural comparison :
| Substituent | Position | Key Properties | Biological Impact |
|---|---|---|---|
| Propyl | N1 | Increased lipophilicity | Enhanced membrane permeability |
| Chlorine | C2 | Electrophilicity | Higher reactivity with nucleophiles (e.g., DNA adduct formation) |
| Amino | C2 | Hydrogen bonding | Altered receptor binding profiles |
- Experimental validation :
- LogP measurements (shake-flask method) for lipophilicity .
- Competitive binding assays to compare affinity for target proteins .
Q. What advanced analytical techniques track this compound metabolism in biological systems?
- Methodological Answer :
- UPLC-MS/MS : Quantifies parent compound and metabolites (e.g., hydroxylated derivatives) in plasma/urine .
- Albumin adduct analysis : Proteolytic digestion (e.g., trypsin) followed by LC-MS to detect Cys34 adducts, indicating metabolic activation .
- Stable isotope labeling : Deuterated analogs (e.g., PhIP-d3) as internal standards for precise quantification .
Q. How can computational models predict target interactions and optimize derivative design?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with receptors (e.g., kinase domains) .
- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
- DFT calculations : Gaussian 09 to model frontier orbitals (HOMO/LUMO) and predict reactivity sites .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Source validation : Cross-check cell line authenticity (e.g., ATCC certification) and assay conditions (e.g., serum-free vs. serum-containing media) .
- Metabolic interference : Test for cytochrome P450-mediated activation/inactivation using liver microsomes .
- Statistical rigor : Replicate studies with ≥3 biological replicates and apply ANOVA with post-hoc tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
